molecular formula C15H12N2O2S B2379522 N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide CAS No. 1795299-07-8

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide

Cat. No.: B2379522
CAS No.: 1795299-07-8
M. Wt: 284.33
InChI Key: LWCHMODIIHIIGB-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications, combining an isoxazole ring with a thiophene moiety. This structural framework is found in compounds with significant pharmacological potential. Isoxazole derivatives are extensively documented in scientific literature for their diverse biological activities. They have been investigated as regulators of immune functions, demonstrating potential as immunosuppressive or immunostimulatory agents . Specific isoxazole-carboxamide derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting a potential mechanism of action involving the modulation of immune cell activity . Furthermore, the isoxazole ring is a key pharmacophore in several anti-inflammatory drugs and is known to act through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . The inclusion of the thiophene ring further enhances the compound's research value. Thiophene-based molecules are prominent in medicinal chemistry due to their wide spectrum of therapeutic properties, including documented anti-inflammatory, antimicrobial, and antitumor activities . The specific molecular architecture of this compound makes it a compelling candidate for in vitro investigations in immunology and oncology research. It is presented as a chemical tool for studying cellular signaling pathways, immune response modulation, and antiproliferative effects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHMODIIHIIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

N-(2-(Thiophen-3-yl)benzyl)isoxazole-5-carboxamide comprises three key components:

  • Isoxazole-5-carboxylic acid : Synthesized via cycloaddition or cyclocondensation.
  • N-(2-(Thiophen-3-yl)benzyl)amine : Derived from benzylamine substituted at the 2-position with thiophen-3-yl.
  • Amide bond formation : Coupling the acid and amine using activating agents.

Synthesis of Isoxazole-5-Carboxylic Acid

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The most widely utilized method involves copper-catalyzed cycloaddition between terminal alkynes and nitrile oxides, yielding 3,5-disubstituted isoxazoles. For example:

  • Route : Terminal alkyne + nitrile oxide → isoxazole-5-carboxylate → hydrolysis → isoxazole-5-carboxylic acid.
  • Conditions : Cu(I) catalysts (e.g., CuI) in PEG-400 or ionic liquids.
  • Yield : 70–85% (ester), >90% hydrolysis efficiency.
Representative Procedure:
  • Generate nitrile oxide in situ from aldoxime using hydroxy(tosyloxy)iodobenzene (HTIB).
  • React with terminal alkyne (e.g., propiolic acid ester) under Cu(I) catalysis.
  • Hydrolyze ester to carboxylic acid using LiOH or NaOH.

Cyclocondensation of β-Diketones with Hydroxylamine

β-Diketones react with hydroxylamine hydrochloride under acidic conditions to form isoxazole-5-carboxylic acids:

  • Example : Ethyl acetoacetate + NH$$_2$$OH·HCl → ethyl isoxazole-5-carboxylate → hydrolysis.
  • Yield : 65–78%.

Synthesis of N-(2-(Thiophen-3-yl)benzyl)Amine

Reductive Amination of 2-(Thiophen-3-yl)Benzaldehyde

  • Route :
    • Aldehyde synthesis : Suzuki coupling of 2-bromobenzaldehyde with thiophen-3-ylboronic acid.
    • Reductive amination : React aldehyde with ammonium acetate/NaBH$$_3$$CN.
  • Yield : 60–75%.

Nucleophilic Substitution of 2-(Thiophen-3-yl)Benzyl Halides

  • Route :
    • Halide synthesis : Radical bromination of 2-(thiophen-3-yl)toluene.
    • Ammonolysis : React with aqueous NH$$_3$$/EtOH under reflux.
  • Yield : 50–65%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (EDC/HOBt)

  • Procedure :
    • Activate isoxazole-5-carboxylic acid with EDC/HOBt in dry THF.
    • Add N-(2-(thiophen-3-yl)benzyl)amine and stir at RT for 12–24 h.
  • Yield : 70–88%.

Mixed Carbonate Activation

  • Procedure :
    • Convert acid to acyl chloride using oxalyl chloride/DMF.
    • React with amine in presence of Et$$_3$$N.
  • Yield : 65–80%.

Optimization and Scalability

Solvent and Catalyst Screening

Method Solvent Catalyst Yield (%) Reference
Cycloaddition PEG-400 CuI 85
Carbodiimide coupling THF EDC/HOBt 88
Acyl chloride DCM Oxalyl chloride 80

Purification Techniques

  • Column chromatography : Silica gel (hexane/EtOAc) for intermediates.
  • Recrystallization : Ethanol/water for final product.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (s, 1H, isoxazole-H), 7.80–7.20 (m, 7H, aromatic), 4.65 (d, 2H, CH$$2$$), 3.10 (br s, 1H, NH).
  • HRMS : m/z calcd. for C$${15}$$H$${13}$$N$$2$$O$$2$$S: 301.0654; found: 301.0658.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H$$_2$$O = 70:30).

Challenges and Mitigation

  • Regioselectivity in cycloaddition : Controlled by electron-deficient alkynes and low-temperature conditions.
  • Amine oxidation : Use of inert atmosphere (N$$_2$$) during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the isoxazole ring can form hydrogen bonds with enzymes or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is unique due to the combination of thiophene and isoxazole rings, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Biological Activity

N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining an isoxazole ring with a thiophene moiety, which is believed to contribute to its biological properties. The synthesis typically involves the following steps:

  • Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
  • Introduction of the Thiophene Group : This step may involve cyclization reactions starting from thiophene derivatives.
  • Formation of the Carboxamide Group : The carboxamide is introduced via amidation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects, including anti-cancer activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoxazole have shown promising cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that certain derivatives exhibit IC50 values ranging from 0.7 µM to 35.2 µM, indicating strong antiproliferative effects compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .

CompoundIC50 (µM) MCF7IC50 (µM) HCT116IC50 (µM) A549
This compoundData neededData neededData needed
Doxorubicin0.22 ± 0.020.14 ± 0.050.23 ± 0.02
5-Fluorouracil21.0 ± 0.7514.1 ± 0.2618.4 ± 1.1

Mechanistic Studies

Mechanistic studies have indicated that this compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Study on Indole-Isoxazole Derivatives : A study demonstrated that indole-isoxazole hybrids exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a similar potential for this compound .
  • Real-Time Cellular Response : Research utilizing real-time cell electronic sensing (RT-CES) showed that specific derivatives could inhibit cell proliferation effectively at lower concentrations compared to higher concentrations required for others .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Formation of the benzyl-thiophene intermediate via coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkage) .
  • Step 2 : Amide bond formation between the benzyl-thiophene intermediate and isoxazole-5-carboxylic acid using coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) .
  • Optimization : Reaction yields (often 50–70%) depend on solvent choice (polar aprotic solvents preferred), temperature control (0–25°C for coupling), and catalyst loading (5–10 mol% for coupling agents) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the thiophene (δ 6.8–7.5 ppm), benzyl (δ 4.5–5.0 ppm for CH2_2), and isoxazole (δ 8.1–8.3 ppm for protons) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at ~327.08) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) for the carboxamide group .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use target-specific enzymes (e.g., kinases) with fluorescence-based readouts.
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Data Interpretation : Compare IC50_{50} values with structurally similar compounds (e.g., benzothiazole-isoxazole hybrids) to establish baseline activity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactive sites in this compound?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices .
  • Key Findings : The isoxazole ring and thiophene sulfur atoms are electron-deficient regions, making them susceptible to nucleophilic attack. The carboxamide group shows high polarity, influencing solubility and binding interactions .
  • Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (if available) .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns guide polymorph design?

  • Methodological Answer :
  • Crystallization Issues : The compound’s flexibility (due to the benzyl-thiophene linker) may lead to poor crystal packing. Use slow evaporation in mixed solvents (e.g., DCM/hexane) .
  • Hydrogen-Bond Analysis : Graph-set notation (e.g., R22(8)R_2^2(8) motifs) identifies amide N-H···O=C interactions, which stabilize the crystal lattice .
  • Tools : Mercury CSD software visualizes packing motifs and void spaces, aiding in co-crystal design for improved bioavailability .

Q. How do structural modifications (e.g., halogenation or methyl substitution) impact the compound’s pharmacological profile?

  • Methodological Answer :
  • SAR Studies :
Modification SiteEffect on ActivityReference
Thiophene C-5Halogen (Cl/F) increases metabolic stability
Benzyl ortho-positionMethyl groups enhance lipophilicity (logP +0.5)
Isoxazole C-3Electron-withdrawing groups improve kinase inhibition
  • Experimental Validation : Synthesize analogs and compare IC50_{50} values in dose-response assays .

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